molecular formula C9H11ClN2OS B1433150 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride CAS No. 1427379-85-8

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride

Cat. No.: B1433150
CAS No.: 1427379-85-8
M. Wt: 230.72 g/mol
InChI Key: MYANYADAQXHNLJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride is a high-purity research chemical offered typically at 95% purity for use in laboratory settings . As a hydrogenated form of the benzothiophene scaffold, this compound features a reactive carbohydrazide functional group, making it a versatile synthetic intermediate or building block for researchers. Compounds within the benzothiophene class are subjects of significant interest across multiple scientific disciplines due to their privileged structures in medicinal chemistry and material science. In research applications, this carbohydrazide derivative may serve as a key precursor in the synthesis of more complex heterocyclic systems. Its molecular framework is potentially valuable for constructing pharmacologically active agents, where such cores are known to interact with various biological targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in experimental reactions and in vitro studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheets and scientific literature for handling and application guidance.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8;/h1-4,8H,5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYANYADAQXHNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C21)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-85-8
Record name Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrazide Formation via Hydrazinolysis

  • The typical approach starts with the benzothiophene-2-carboxylic acid or its ester derivative.
  • The ester is reacted with hydrazine hydrate or hydrazine hydrochloride in an alcoholic solvent (usually ethanol) under reflux conditions.
  • This reaction converts the ester group into the carbohydrazide functional group.
  • The reaction time varies from a few hours to overnight, with temperature control around reflux (~78°C for ethanol).
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or crystallization.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, often in an alcoholic medium, followed by drying under reduced pressure.

Example from Literature on Related Benzothiophene Carbohydrazides

  • A study synthesized 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide by refluxing the corresponding ester with hydrazine hydrate in ethanol, followed by isolation of the hydrazide.
  • The ligand formation involved refluxing the carbohydrazide with aldehydes in ethanol with catalytic acetic acid, demonstrating the hydrazide's reactivity and purity after preparation.

Alternative Synthetic Routes

  • Knoevenagel condensation and other condensation reactions on benzothiazole derivatives have been reported but are more relevant to benzothiazole analogs rather than benzothiophene carbohydrazides.
  • Ultrasound-assisted synthesis has been applied in structurally related hydrazide compounds to improve yield and reduce reaction time, suggesting potential applicability to benzothiophene carbohydrazides.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description Yield & Purity
1. Ester Preparation Benzothiophene-2-carboxylic acid + ethanol + acid catalyst Formation of ethyl benzothiophene-2-carboxylate High yield (>90%)
2. Hydrazinolysis Ethyl benzothiophene-2-carboxylate + hydrazine hydrate in ethanol, reflux 4-6 h Conversion to 2,3-dihydro-1-benzothiophene-2-carbohydrazide Yield ~80-90%
3. Hydrochloride Salt Formation Hydrazide + HCl in ethanol, room temperature to 40°C Formation of hydrochloride salt, crystallization Purity >98% by HPLC

Note: Reaction times and temperatures may vary depending on scale and solvent purity.

Analytical and Characterization Data

  • Melting Point: Typically around 240-250°C for the hydrochloride salt, indicating purity.
  • Infrared Spectroscopy (IR): Characteristic bands include:
    • NH stretching around 3200-3400 cm⁻¹
    • C=O stretching near 1650 cm⁻¹
    • C=N stretching (if Schiff base formed) near 1630 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for NH protons (around 10-12 ppm) and aromatic protons in the 7-8 ppm range.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content consistent with molecular formula, confirming compound identity.

Comparative Table of Preparation Methods

Method Starting Material Reaction Conditions Reaction Time Yield (%) Notes
Conventional reflux hydrazinolysis Benzothiophene-2-carboxylic ester Ethanol, reflux, hydrazine hydrate 4-6 hours 80-90 Well-established, moderate time
Ultrasound-assisted synthesis (analogous) Thiophene-2-carboaxaldehyde + hydrazide Ethanol, ultrasound, 4 min 4 minutes 95 (analogous compound) Faster, higher yield, eco-friendly
One-pot dehydration and saponification (related benzimidazole) Benzimidazole derivatives Organic solvent, acid catalyst, multiple steps Several hours ~90 Complex, high yield, not directly benzothiophene but related heterocycle

Research Findings and Notes

  • The hydrazinolysis method remains the most straightforward and widely used procedure for preparing benzothiophene carbohydrazides.
  • Ultrasound-assisted synthesis, although reported for related thiophene hydrazides, offers a promising route for improving yield and reducing reaction time, suggesting potential adaptation for benzothiophene derivatives.
  • Purity and yield are generally high when the hydrochloride salt is formed under controlled acidic conditions.
  • The method reported in patent literature for related heterocycles emphasizes the advantage of one-pot reactions and phase separations to improve efficiency, which may inspire future optimizations for benzothiophene carbohydrazides.
  • Characterization data confirm the structural integrity and purity of the prepared hydrazide hydrochloride salts, essential for subsequent applications in coordination chemistry or pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochlorides

The following table summarizes key structural and functional differences between 2,3-dihydro-1-benzothiophene-2-carbohydrazide hydrochloride and related hydrochlorides referenced in the evidence:

Compound Core Structure Functional Groups Reported Applications/Properties Key References
2,3-Dihydro-1-benzothiophene-2-carbohydrazide HCl Benzothiophene + carbohydrazide -NH-NH₂ (hydrazide), HCl salt Limited data; hypothesized use in medicinal chemistry (analogy to other hydrochlorides) N/A (not in evidence)
Jatrorrhizine hydrochloride Protoberberine alkaloid Quaternary ammonium, HCl salt Antimicrobial, antihyperglycemic activities
Erlotinib hydrochloride Quinazoline Anilino, HCl salt Tyrosine kinase inhibitor (anticancer agent)
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) Catecholamine Catechol, ethylamine, HCl salt Neurotransmitter, treatment of shock
Amitriptyline hydrochloride Tricyclic dibenzocycloheptene Tertiary amine, HCl salt Antidepressant, analgesic adjuvant
Metabutoxycaine hydrochloride Benzoate ester Amino-butyloxybenzoate, HCl salt Local anesthetic (historical use)

Key Observations:

Structural Diversity: Unlike alkaloid hydrochlorides (e.g., jatrorrhizine HCl) or amine salts (e.g., dopamine HCl), 2,3-dihydro-1-benzothiophene-2-carbohydrazide HCl features a benzothiophene scaffold combined with a hydrazide group.

Bioactivity Gaps : While erlotinib HCl and amitriptyline HCl have well-documented therapeutic roles , the target compound lacks direct pharmacological data in the provided evidence. Its hydrazide moiety suggests possible applications in chelation therapy or metalloenzyme inhibition, akin to carbohydrazide derivatives in other contexts.

Analytical Challenges : Methods like RP-HPLC (used for dosulepin HCl and methylcobalamin ) may require optimization for this compound due to its unique solubility and polarity profile.

Research Findings and Limitations

  • Spectroscopic Behavior : Erlotinib HCl exhibits strong UV absorption due to its conjugated quinazoline structure , whereas the benzothiophene core of the target compound may absorb at distinct wavelengths, affecting analytical detection.
  • Stability : Hydrochlorides like dopamine HCl are prone to oxidation under basic conditions ; the hydrazide group in the target compound may introduce additional susceptibility to hydrolysis or thermal degradation.
  • Pharmacokinetic Inference : Compared to tricyclic antidepressants (e.g., amitriptyline HCl ), the benzothiophene-hydrazide structure might reduce blood-brain barrier penetration but enhance peripheral tissue targeting.

Biological Activity

2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Research indicates that derivatives of thiophene compounds, including this compound, can inhibit the growth of various bacterial strains. For example, studies have shown that similar compounds can disrupt DNA replication processes in bacteria, leading to their growth inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. The compound's effectiveness was evaluated through IC50 values in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG23.105Inhibits VEGFR-2 and AKT
PC-32.15Induces S phase arrest

These findings suggest that the compound not only inhibits cancer cell proliferation but also selectively spares normal cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to and inhibit key enzymes involved in cellular processes such as DNA replication and cell signaling pathways. For instance, it inhibits bacterial DNA gyrase, crucial for DNA replication.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antiproliferative Assays : In an experimental setup involving HepG2 and PC-3 cell lines, different derivatives were tested for their cytotoxic effects. The results indicated that modifications to the thiophene structure significantly impacted the activity against these cancer cells .
  • VEGFR-2 and AKT Inhibition : A detailed study assessed the inhibitory effects on VEGFR-2 and AKT pathways in liver carcinoma cells. The compound demonstrated a significant reduction in phosphorylation levels compared to standard treatments like sorafenib .

Safety and Toxicity

While the compound shows promising biological activities, safety profiles are critical for therapeutic applications. Preliminary studies indicate that at lower doses, this compound exhibits therapeutic effects with minimal toxicity.

Q & A

Q. What are the key synthetic routes for 2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzothiophene derivatives with carbohydrazide groups under anhydrous conditions. For example, refluxing intermediates in dry dichloromethane (CH₂Cl₂) with nitrogen protection ensures controlled reactivity and prevents hydrolysis . Purification via reverse-phase HPLC (using gradients like methanol-water) enhances yield and purity . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) and reaction times (e.g., overnight reflux) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • IR spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C=C stretches .
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions and hydrazide linkage integrity .
  • Melting point analysis : Compare observed values (e.g., 213–226°C) with literature to assess crystallinity and purity .
  • HPLC : Monitor elution profiles to verify homogeneity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Use amber vials to minimize light exposure, as benzothiophene derivatives are often photosensitive .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes for this compound’s reactivity?

  • Methodological Answer :
  • Comparative validation : Replicate computational models (e.g., density functional theory (DFT) for reaction pathways) with experimental kinetic studies. Adjust parameters like solvent polarity and temperature to align simulations with observed yields .
  • Data triangulation : Cross-reference NMR/IR data with computational vibrational spectra to validate intermediate structures .
  • Error analysis : Quantify discrepancies (e.g., via root-mean-square deviation (RMSD) in bond lengths) to refine computational approximations .

Q. How can computational modeling be integrated into the design of derivatives to enhance biological activity?

  • Methodological Answer :
  • Reaction path screening : Use quantum chemical calculations (e.g., Gaussian09) to predict activation energies for derivatization reactions (e.g., acylations or sulfonations) .
  • Docking studies : Simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives with optimal binding affinities .
  • Machine learning : Train models on existing bioactivity datasets (e.g., IC₅₀ values) to predict novel substituents with enhanced potency .

Q. What experimental approaches can elucidate the mechanism of action in antimicrobial or enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Measure time-dependent inhibition (e.g., via Michaelis-Menten plots) to distinguish competitive vs. non-competitive binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Resistance profiling : Serial passage assays under sub-inhibitory concentrations can identify mutation hotspots in target pathogens .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer :
  • Standardize protocols : Ensure consistent cell lines (e.g., ATCC-certified strains), solvent controls (e.g., DMSO concentration ≤1%), and endpoint assays (e.g., MTT vs. resazurin) .
  • Meta-analysis : Pool datasets from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
  • Structural analogs : Compare activity trends across derivatives to isolate substituent-specific effects (e.g., tert-butyl groups enhancing lipophilicity) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Benzothiophene Derivative Synthesis

StepConditionsYieldReference
Hydrazide couplingCH₂Cl₂, reflux, N₂, 12–18 hrs47–67%
PurificationReverse-phase HPLC (MeOH/H₂O)>95%
Computational screeningDFT (B3LYP/6-31G*)N/A

Q. Table 2: Spectroscopic Benchmarks

Functional GroupIR Range (cm⁻¹)¹H NMR Shift (ppm)
C=O (hydrazide)1650–17508.1–8.5 (s, 1H)
NH (hydrazine)3200–340010.2–10.6 (s, 1H)
Aromatic C-H3050–31006.8–7.4 (m, 4H)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride
Reactant of Route 2
2,3-Dihydro-1-benzothiophene-2-carbohydrazide hydrochloride

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